molecular formula C11H13BrO2 B13122242 Benzyl3-bromo-2-methylpropanoate

Benzyl3-bromo-2-methylpropanoate

Cat. No.: B13122242
M. Wt: 257.12 g/mol
InChI Key: BTCCTTIZOKDNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl3-bromo-2-methylpropanoate is an organic compound that belongs to the class of benzylic bromides It is characterized by the presence of a benzyl group attached to a brominated propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl3-bromo-2-methylpropanoate typically involves the bromination of benzylic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, leading to the formation of the desired brominated product .

Industrial Production Methods: In an industrial setting, the production of benzylic bromides can be optimized using continuous flow photochemical reactors. This method enhances the efficiency and scalability of the bromination process by utilizing in situ generated bromine radicals under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl3-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of benzyl azide, benzyl thiocyanate, etc.

    Oxidation: Formation of benzoic acid or benzyl ketone.

    Reduction: Formation of toluene or benzyl alcohol.

Scientific Research Applications

Benzyl3-bromo-2-methylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl3-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical intermediate. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Benzyl bromide: Similar in structure but lacks the ester functionality.

    3-Bromo-2-methylpropanoic acid: Similar but without the benzyl group.

    Benzyl chloride: Similar but with a chlorine atom instead of bromine.

Uniqueness: Benzyl3-bromo-2-methylpropanoate is unique due to the combination of the benzyl group and the brominated ester moiety, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

benzyl 3-bromo-2-methylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

BTCCTTIZOKDNEW-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.